3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate
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Overview
Description
3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a 4-methylphenyl group attached to a pentan-3-yl chain, which is further esterified with 4-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate typically involves the esterification reaction between 3-(4-methylphenyl)pentan-3-ol and 4-methylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-(4-methylphenyl)pentan-3-ol and 4-methylbenzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(4-Methylphenyl)pentan-3-ol and 4-methylbenzoic acid.
Reduction: 3-(4-Methylphenyl)pentan-3-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The ester bond can be cleaved by esterases, leading to the release of 3-(4-methylphenyl)pentan-3-ol and 4-methylbenzoic acid. These products can then participate in various biochemical pathways, exerting their effects through interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzoic acid, 3-pentyl ester
- 3-(4-Methylphenyl)pentan-3-yl benzoate
- 3-(4-Methylphenyl)pentan-3-yl 2-methylbenzoate
Uniqueness
3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate is unique due to the presence of both a 4-methylphenyl group and a 4-methylbenzoate ester. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
90139-26-7 |
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Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)pentan-3-yl 4-methylbenzoate |
InChI |
InChI=1S/C20H24O2/c1-5-20(6-2,18-13-9-16(4)10-14-18)22-19(21)17-11-7-15(3)8-12-17/h7-14H,5-6H2,1-4H3 |
InChI Key |
QIEAQHDTFAOYMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)C)OC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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